molecular formula C10H12F2O B8456130 4,4-Difluoro-4-phenylbutan-1-ol

4,4-Difluoro-4-phenylbutan-1-ol

Cat. No.: B8456130
M. Wt: 186.20 g/mol
InChI Key: IFVAPKOQYPEPKX-UHFFFAOYSA-N
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Description

4,4-Difluoro-4-phenylbutan-1-ol is a fluorinated aromatic alcohol with the molecular formula C₁₀H₁₂F₂O. Its structure features a butanol chain substituted with two fluorine atoms and a phenyl group at the fourth carbon. The presence of fluorine atoms enhances electronegativity and lipophilicity, while the phenyl group introduces aromaticity, influencing solubility and reactivity.

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

4,4-difluoro-4-phenylbutan-1-ol

InChI

InChI=1S/C10H12F2O/c11-10(12,7-4-8-13)9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2

InChI Key

IFVAPKOQYPEPKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCO)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds are selected for comparison based on shared structural motifs (fluorine substitution, phenyl groups, or alcohol functionality):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Experimental)
4,4-Difluoro-4-phenylbutan-1-ol C₁₀H₁₂F₂O 186.20 (calculated) 2×F, phenyl, -OH N/A
4-Fluoro-1-butanol C₄H₉FO 92.11 1×F, -OH N/A
4,4,4-Trifluoro-1-butanol (TB) C₄H₇F₃O 128.09 3×F, -OH +0.91
4-(4-Chlorophenyl)sulfanylbutan-1-ol C₁₀H₁₃ClOS 216.73 Cl, phenyl, sulfanyl (-S-), -OH N/A
Key Observations:
  • Fluorination Degree: Increasing fluorine substitution (e.g., TB in ) correlates with higher lipophilicity (logP +0.91). The target compound’s dual fluorine substitution likely confers intermediate lipophilicity between mono- (e.g., 4-Fluoro-1-butanol) and tri-fluorinated analogs .
  • Aromatic vs. This aromaticity may reduce water solubility compared to non-aromatic fluorinated alcohols .

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